5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
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Description
This compound, also known by its CAS number 866040-48-4, is a chemical with the molecular formula C13H10ClFO4 . It has an average mass of 284.668 Da and a mono-isotopic mass of 284.025177 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. Attached to this ring is a 2-chloro-6-fluorobenzyl group via an oxygen atom .Scientific Research Applications
Synthesis Techniques
The synthesis of complex chemical compounds related to 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one involves multi-step processes that aim to avoid undesired isomers and enhance yield. For example, a convenient synthesis approach for similar compounds has been developed, highlighting the importance of precise control over the synthesis process to obtain the desired product efficiently (Liu et al., 2008). This approach underscores the significance of methodological advancements in the synthesis of complex organic molecules.
Anticancer Activity
Novel compounds derived from the structural framework of this compound show promising anticancer activity. For instance, fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested against various human cancer cell lines, revealing their potential as low-concentration anticancer agents compared to reference drugs (Hammam et al., 2005). These findings highlight the therapeutic potential of fluoro-substituted compounds in cancer treatment.
Antimicrobial Activity
Fluorine-containing compounds related to this compound exhibit significant antimicrobial activity. Research has shown that these compounds possess antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents (Gadakh et al., 2010). The ability of these compounds to inhibit the growth of pathogenic microorganisms underscores their potential in addressing antibiotic resistance.
Medicinal Chemistry Applications
The structural motif of this compound is a key constituent in many natural and synthetic compounds with wide-ranging biological activities. A review on the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, employing the reactivity of similar compounds, emphasizes their significance in medicinal and pharmaceutical chemistry due to their diverse biological activities (Borah et al., 2021). This underscores the compound's utility as a foundational structure for developing therapeutically relevant molecules.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO4/c14-10-2-1-3-11(15)9(10)6-19-13-7-18-8(5-16)4-12(13)17/h1-4,7,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVRAQFBJPQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=COC(=CC2=O)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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